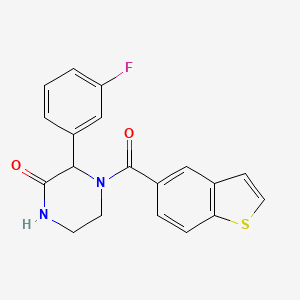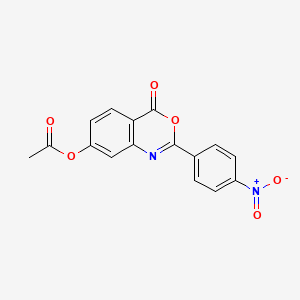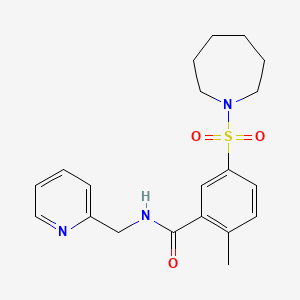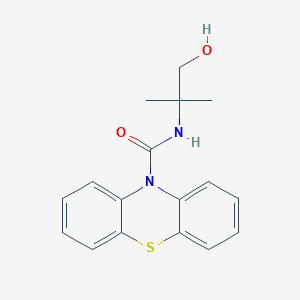![molecular formula C21H22N4O4 B5609068 2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid](/img/structure/B5609068.png)
2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with diphenoxy groups and an amino acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid typically involves a multi-step process starting from readily available precursors. One common method involves the use of 2,4,6-trichloro-1,3,5-triazine as the starting material. The chlorine atoms are sequentially displaced by aryloxy and arylamino groups through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions where the diphenoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium aryloxides and arylamines, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The diphenoxy groups may enhance the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
- 2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine
- 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine
- 2-[4-(Hexyloxy)-2-hydroxyphenyl]-4,6-diphenyl-1,3,5-triazine
Uniqueness
What sets 2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid apart from similar compounds is its unique combination of a triazine ring with diphenoxy groups and an amino acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14(2)13-17(18(26)27)22-19-23-20(28-15-9-5-3-6-10-15)25-21(24-19)29-16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,26,27)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWKAVUOQBDRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[4-(2-furoyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5608989.png)
![6-tert-butyl-4-[(2,6-dichlorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5608990.png)
![5-{[2-(ethoxymethyl)-1-pyrrolidinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5609009.png)
![2-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5609012.png)


![7-fluoro-2-methyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-piperidinyl]ethyl}-1H-indole](/img/structure/B5609026.png)
![6,8-dichlorobenzo[cd]indol-2(1H)-one](/img/structure/B5609037.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5609042.png)
![N-(2-CHLOROPHENYL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE](/img/structure/B5609045.png)
![N'-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-[(4-IODOPHENYL)AMINO]ACETOHYDRAZIDE](/img/structure/B5609058.png)



